Boc-Phe-OSu

Catalog No.
S794518
CAS No.
3674-06-4
M.F
C18H22N2O6
M. Wt
362,38 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OSu

CAS Number

3674-06-4

Product Name

Boc-Phe-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Molecular Formula

C18H22N2O6

Molecular Weight

362,38 g/mole

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Phe-OSu;3674-06-4;Boc-L-phenylalanineN-hydroxysuccinimideester;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)-l-phenylalaninate;EINECS222-939-7;AmbotzBAA5880;AC1Q6LKK;N-Boc-Phe-(Succinimidyl)OH;15481_ALDRICH;SCHEMBL1032021;15481_FLUKA;MolPort-003-926-814;NHUCANAMPJGMQL-ZDUSSCGKSA-N;AC1L3264;ZINC2384958;4662AB;AR-1D4515;AM82169;VA50211;AK-81147;AM001816;KB-48353;ST2412709;FT-0634953;K-0058

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Synthesis:

Boc-Phe-OSu is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique to create peptides, which are chains of amino acids. Boc-Phe-OSu, with its "Boc" protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus, allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation []. This property makes it a crucial tool for researchers studying protein function, structure, and interactions, as well as for developing novel therapeutic peptides [].

Drug Discovery and Development:

Boc-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates []. The NHS ester group of Boc-Phe-OSu enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems. These systems can potentially improve drug efficacy and target specific cells or tissues [].

Protein Chemistry:

Boc-Phe-OSu finds applications in protein chemistry research. It can be used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group. This technique, known as protein labeling, allows researchers to study protein-protein interactions, protein localization within cells, and protein activity [].

Boc-Phe-OSu, or N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester, is a synthetic compound widely utilized in peptide synthesis. It features a tert-butyloxycarbonyl (Boc) group that protects the amino group of the L-phenylalanine residue, while the succinimidyl ester (OSu) group activates the carboxylic acid for coupling reactions. This compound is recognized for its role as a versatile building block in the formation of peptides, particularly in solid-phase peptide synthesis techniques.

The molecular formula of Boc-Phe-OSu is C₁₈H₂₂N₂O₆, with a molecular weight of approximately 362.38 g/mol. Its structure includes a phenyl ring, which contributes to its unique properties and reactivity in peptide synthesis.

Boc-Phe-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the N-terminal amine of another peptide, allowing for the controlled addition of L-phenylalanine during peptide chain construction [].

Boc-Phe-OSu can pose some safety concerns:

  • Mild irritant: It might cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential allergen: The Boc protecting group has been linked to allergic reactions in some individuals [].

Precautions should be taken when handling Boc-Phe-OSu, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Boc-Phe-OSu primarily acts as a coupling reagent in peptide synthesis. The general reaction can be represented as follows:

Boc Phe OSu+H2NRBoc Phe NH R+NHS\text{Boc Phe OSu}+\text{H}_2\text{NR}\rightarrow \text{Boc Phe NH R}+\text{NHS}

In this equation, H₂NR represents another amino acid or amine, and NHS is N-hydroxysuccinimide, a byproduct of the reaction. The Boc group protects the amine during the reaction, allowing for selective coupling without unwanted side reactions.

The synthesis of Boc-Phe-OSu can be accomplished through several methods, typically involving the protection of L-phenylalanine followed by the formation of the succinimidyl ester. A common synthetic route includes:

  • Protection of L-Phenylalanine: The amino group is protected using di-tert-butyl dicarbonate.
  • Formation of Succinimidyl Ester: The protected amino acid is reacted with N-hydroxysuccinimide in the presence of coupling agents like carbodiimides.

This multi-step process ensures high yields and purity of Boc-Phe-OSu suitable for use in peptide synthesis .

Boc-Phe-OSu finds extensive applications in various fields:

  • Peptide Synthesis: It is primarily used in solid-phase peptide synthesis to create peptides with specific sequences.
  • Protein Chemistry: Researchers utilize it to modify proteins by attaching specific amino acid residues, aiding studies on protein interactions and functions.
  • Drug Development: The compound facilitates the creation of peptide-based drugs and drug conjugates, enhancing drug delivery systems .

While Boc-Phe-OSu does not have direct biological interactions, it enables studies on protein-protein interactions and cellular localization when incorporated into peptides. The peptides synthesized using Boc-Phe-OSu can be employed to investigate various biological processes and mechanisms within cells.

Boc-Phe-OSu is part of a class of compounds used in peptide chemistry. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-Lys-OHContains lysine with a Boc protecting groupUsed for synthesizing peptides with basic residues
Fmoc-Phe-OHFmoc protecting group instead of BocMore commonly used in Fmoc-based peptide synthesis
Z-Phe-OHBenzyloxycarbonyl protecting groupOften used for sensitive reactions where Boc may not be suitable

Boc-Phe-OSu's uniqueness lies in its specific reactivity profile due to the combination of the Boc protection and the reactive NHS ester. This allows for efficient coupling reactions that are crucial in synthesizing complex peptides with controlled sequences .

XLogP3

2

Other CAS

3674-06-4

Dates

Modify: 2023-08-15

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